

Introduction to GPR10 and its Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GPR10 agonist 1	
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G-protein coupled receptor 10 (GPR10) is a receptor for the prolactin-releasing peptide (PrRP) and is implicated in a variety of physiological processes, including energy homeostasis, stress responses, and cardiovascular regulation.[1][2][3] The endogenous ligands for GPR10 are PrRP-20 and PrRP-31, two naturally occurring isoforms of the prolactin-releasing peptide.[4]

Recently, synthetic agonists such as "**GPR10 agonist 1**" (also known as compound 18-S4) have been developed.[5][6] This particular agonist has demonstrated potency in the nanomolar range and has shown potential in the research of chronic obesity by decreasing body weight in diet-induced obesity mouse models.[5]

Quantitative Data for GPR10 Agonists

The following tables summarize the quantitative data for various GPR10 agonists based on in vitro assays.

Table 1: Potency of **GPR10 Agonist 1** (Compound 18-S4)

Compound	Assay Condition	EC50 (nM)
GPR10 agonist 1	Without FBS	7.8
GPR10 agonist 1	With 10% FBS	80

Data from MedchemExpress.[5][6]

Table 2: Agonist Properties of PrRP and Palmitoylated Analogs on GPR10



Compound	EC50 (nM)
palm11-PrRP31	0.03 ± 0.01
palm-PrRP31	0.13 ± 0.04

Data from a β-lactamase reporter gene assay.[7]

Table 3: Binding Affinities of PrRP Peptides to GPR10

Peptide	KD (nM) - High Affinity Site	KD (nM) - Low Affinity Site
[125I]-PrRP-20	0.026 ± 0.006	0.57 ± 0.14

Data from radioligand binding studies in HEK293 cells expressing GPR10.[8]

Core Mechanism of Action

Activation of GPR10 by an agonist initiates a cascade of intracellular signaling events. While the precise signaling can be cell-type dependent, several key pathways have been elucidated.

[9]

G-Protein Coupling

GPR10 is known to couple to multiple G-protein subtypes, primarily Gi/o and Gq.[9] Coupling to Gi/o typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, although studies have shown that PrRP-20 did not significantly alter basal or forskolin-stimulated cAMP levels in HEK293-GPR10 cells.[8] Coupling to Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization

A primary and well-documented consequence of GPR10 activation is the mobilization of intracellular calcium.[8][10] The IP3 generated from PLC activation binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8] This



increase in intracellular calcium can be readily measured and is a common readout for GPR10 activation in functional assays.[8][11]

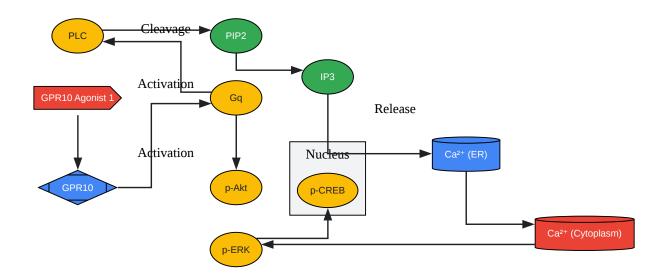
Downstream Signaling Pathways

Activation of GPR10 and subsequent G-protein signaling leads to the modulation of several downstream kinase cascades and transcription factors. These include:

- Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) Pathway: PrRP31 has been shown to upregulate the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism.[4]
- Mitogen-Activated Protein Kinase (MAPK) Pathways:
 - Extracellular signal-regulated kinase (ERK): GPR10 activation leads to the phosphorylation and activation of ERK.[4][12][13]
 - c-Jun N-terminal kinase (JNK): The JNK pathway can also be activated upon GPR10 stimulation.[9]
- cAMP response element-binding protein (CREB): Both natural and synthetic GPR10
 agonists can increase the phosphorylation of CREB, a key transcription factor involved in
 various cellular processes.[12][13]

Visualizing the Mechanism of Action GPR10 Signaling Pathway



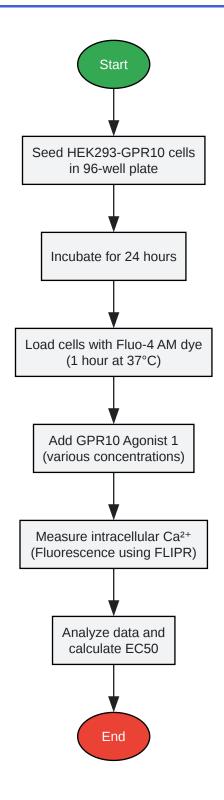


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Caption: GPR10 agonist signaling cascade.

Experimental Workflow: Calcium Mobilization Assay





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Caption: Workflow for a GPR10 calcium mobilization assay.

Experimental Protocols



Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon GPR10 activation.[8]

Materials:

- HEK293 cells stably expressing GPR10.
- Poly-D-lysine coated 96-well microtiter plates.
- Fluo-4 AM fluorescent dye.
- Hank's Buffered Saline Solution (HBSS).
- Fluorometric Imaging Plate Reader (FLIPR).
- GPR10 agonist 1.

Procedure:

- HEK293-GPR10 cells are seeded into poly-D-lysine coated 96-well plates at a density of approximately 52,000 cells per well.
- The cells are cultured for 24 hours prior to the assay.
- On the day of the assay, the culture medium is removed, and the cells are incubated with 1 μM Fluo-4 AM in HBSS for 60 minutes at 37°C.
- The plate is then placed in a FLIPR instrument.
- The GPR10 agonist is added to the wells at varying concentrations.
- The fluorescence intensity, which corresponds to the intracellular calcium concentration, is monitored in real-time.
- The data is analyzed to determine the dose-response curve and calculate the EC50 value.[8]

Cyclic AMP (cAMP) Assay



This assay is used to determine if GPR10 couples to Gs or Gi G-proteins by measuring changes in intracellular cAMP levels.[8]

Materials:

- HEK293-GPR10 cells.
- GPR10 agonist 1.
- Forskolin (an adenylyl cyclase activator).
- cAMP assay kit.

Procedure:

- HEK293-GPR10 cells are cultured to the desired confluency.
- To test for Gs coupling, cells are treated with the GPR10 agonist, and intracellular cAMP levels are measured using a commercial assay kit.
- To test for Gi coupling, cells are first stimulated with forskolin to increase basal cAMP levels.
- The cells are then treated with the GPR10 agonist. A decrease in the forskolin-stimulated cAMP levels would indicate Gi coupling.
- The results are compared to control cells treated with vehicle.[8]

Immunoblotting for Signaling Pathway Activation

This technique is used to detect the phosphorylation of key downstream signaling proteins like ERK and Akt.[12][14]

Materials:

- CHO-K1 or other suitable cells expressing GPR10.
- GPR10 agonist 1.
- Serum-free culture medium.



- Ice-cold phosphate-buffered saline (PBS).
- Lysis buffer.
- Primary antibodies specific for total and phosphorylated forms of ERK, Akt, and CREB.
- Horseradish peroxidase (HRP)-conjugated secondary antibodies.
- Chemiluminescence detection reagents.

Procedure:

- Cells expressing GPR10 are seeded in multi-well plates and grown for 48 hours.
- The growth medium is replaced with serum-free medium for 16 hours before the experiment.
- Cells are incubated with the GPR10 agonist at various concentrations for a specified time (e.g., 5 or 60 minutes) at 37°C.
- The cells are then washed with ice-cold PBS and lysed.
- The protein concentration of the lysates is determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies against the phosphorylated and total forms
 of the target signaling proteins.
- The membrane is then incubated with an HRP-conjugated secondary antibody.
- The protein bands are visualized using a chemiluminescence detection system.
- The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.[14]

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- To cite this document: BenchChem. [Introduction to GPR10 and its Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570388#gpr10-agonist-1-mechanism-of-action]

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